

The Pharmacological Landscape of Aminophenyl Piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

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Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1] When functionalized with an aminophenyl group, this core structure gives rise to a class of derivatives with a vast and diverse pharmacological profile. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and the treatment of central nervous system (CNS) disorders.[2][3] Their therapeutic efficacy stems from their ability to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), transporters, and kinases.[4][5] This technical guide provides an in-depth review of the pharmacological relevance of aminophenyl piperazine derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical moiety for the discovery of novel therapeutic agents.

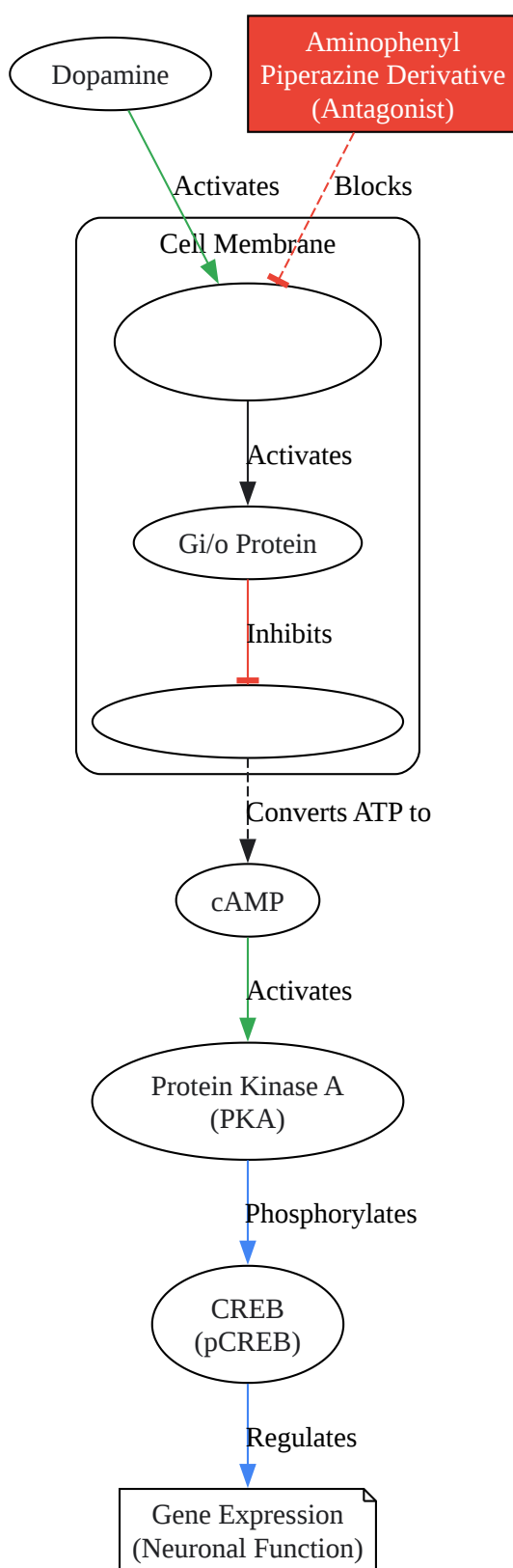
Central Nervous System (CNS) Applications

Aminophenyl piperazine derivatives are particularly prominent in the realm of neuropharmacology, exhibiting potent activity at key receptors and transporters within the CNS.[6][7] Their ability to modulate dopaminergic and serotonergic systems has made them cornerstone structures in the development of antipsychotics, antidepressants, and anxiolytics.

Antipsychotic Activity: Dopamine Receptor Modulation

A primary mechanism for antipsychotic efficacy involves the modulation of dopamine receptors, particularly the D2, D3, and D4 subtypes.[8] Many aminophenyl piperazine derivatives act as antagonists or partial agonists at these receptors. Clozapine, a notable antipsychotic, demonstrates high affinity for the D4 subtype, which is believed to contribute to its efficacy with a reduced risk of extrapyramidal side effects.

The development of subtype-selective ligands is a key objective in modern drug design to enhance therapeutic outcomes and minimize adverse effects. Research into piperazinylalkyl pyrazole and isoxazole analogs has provided a structural basis for achieving D3/D4 selectivity over the highly homologous D2 receptor. Compound 11, a novel amide-piperazine derivative, showed a promising multi-target profile with high affinity for D2, 5-HT1A, and 5-HT2A receptors, and demonstrated in vivo efficacy in models of psychosis without inducing catalepsy.[9]



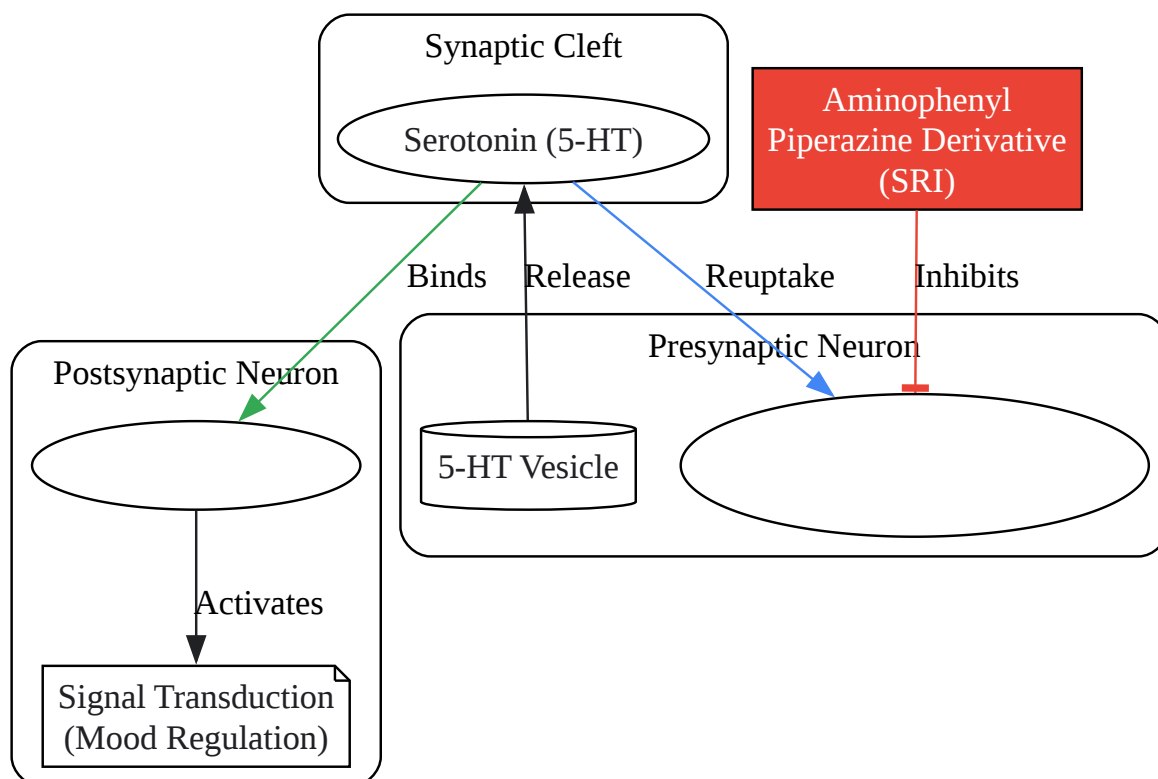
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Fig. 1: Dopamine D2 Receptor Antagonism Pathway

Antidepressant and Anxiolytic Activity: Serotonin System Modulation

The serotonergic system is another critical target for aminophenyl piperazine derivatives. These compounds can act as serotonin reuptake inhibitors (SRIs), receptor agonists, or antagonists, influencing mood and anxiety.[5][10] For instance, m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone, is a serotonin agonist used as a pharmacological probe to assess serotonergic responsivity.[11][12] The combination of serotonin reuptake inhibition with 5-HT_{2C} receptor antagonism has been shown to significantly increase serotonin levels, suggesting a potential for faster onset of antidepressant effects.[10]

Long-chain aryl piperazines (LCAPs) are a notable subclass with high affinity for the 5-HT_{1A} receptor.[5] The protonatable nitrogen of the piperazine ring is crucial for forming a key salt bridge interaction with an aspartate residue (Asp3.32) in the receptor's binding site.[5]



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Fig. 2: Mechanism of Serotonin Reuptake Inhibition

Quantitative Data: CNS Receptor Affinities

The following table summarizes the binding affinities of representative aminophenyl piperazine derivatives for various CNS targets.

Compound	Target	Assay Type	Value (K _i , nM)	Value (IC ₅₀ , nM)	Reference
JJC8-088	Dopamine Transporter (DAT)	Binding Affinity	2.60	[13]	
JJC8-089	Dopamine Transporter (DAT)	Binding Affinity	37.8	[13]	
JJC8-091	Dopamine Transporter (DAT)	Binding Affinity	230	[13]	
Aminopiperidine 7	Dopamine Transporter (DAT)	Binding Affinity	50.6	[13]	
Aminopiperidine 33	Dopamine Transporter (DAT)	Binding Affinity	30.0	[13]	
LS-3-134	D3 Dopamine Receptor	Binding Affinity	0.17	[14]	
Compound 11	D2 Dopamine Receptor	Binding Affinity	1.8	[9]	
Compound 11	5-HT1A Receptor	Binding Affinity	1.1	[9]	
Compound 11	5-HT2A Receptor	Binding Affinity	0.9	[9]	
m-CPP	Serotonin Transporter (SERT)	Binding Affinity	230	[11]	

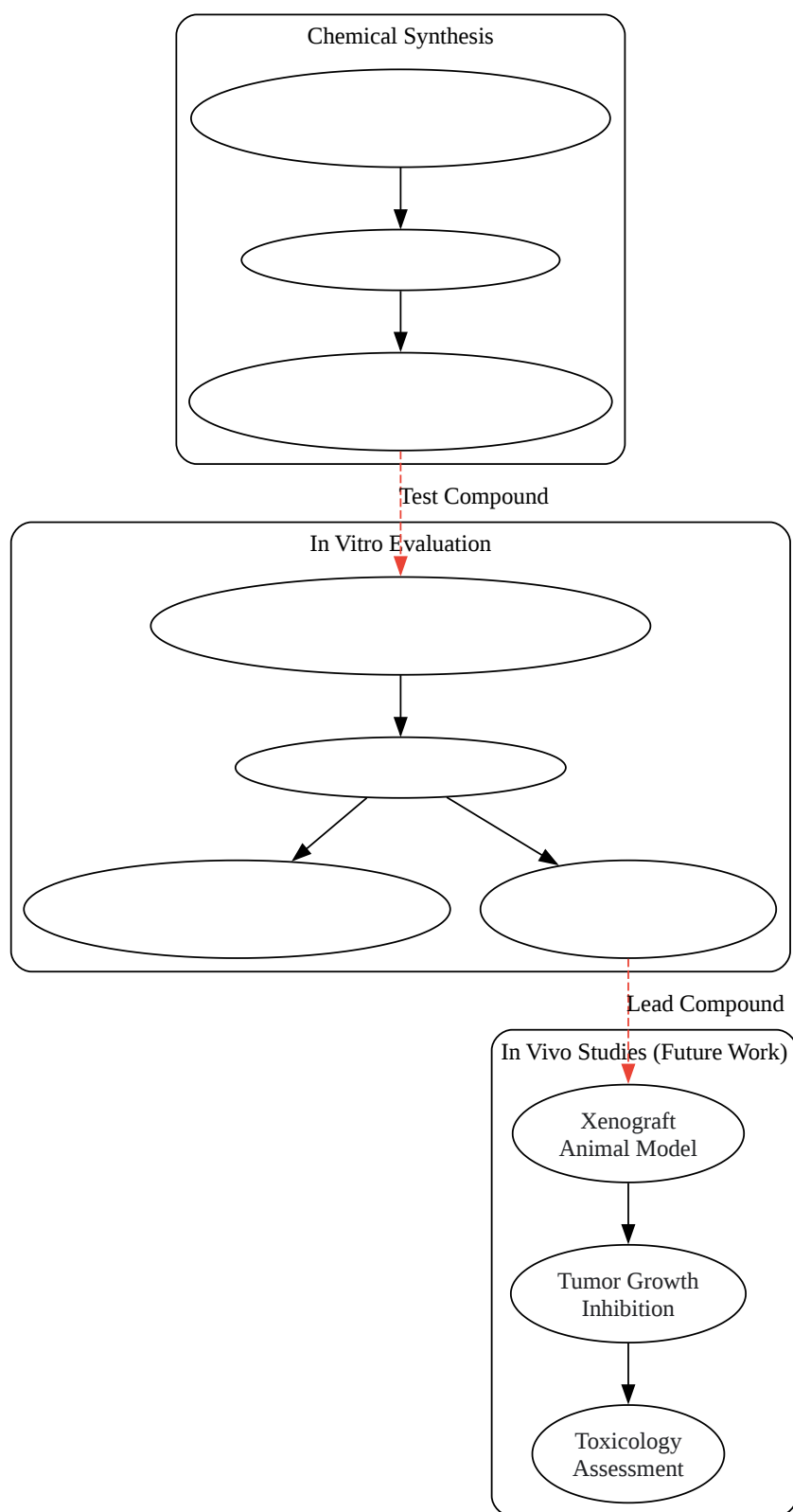
Anticancer Applications

The piperazine scaffold is a constituent of numerous FDA-approved anticancer drugs, including Imatinib and Dasatinib.[15][16] Aminophenyl piperazine derivatives have likewise been extensively investigated as antiproliferative agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][15][17] Their mechanisms of action are diverse, involving the inhibition of crucial signaling pathways, induction of apoptosis, and cell cycle arrest.[3][18]

Mechanisms of Anticancer Activity

The anticancer effects of these derivatives are multifaceted. Studies have shown they can:

- **Inhibit Kinase Signaling:** Certain derivatives act as potent inhibitors of kinases like PI3K δ , which is crucial for the survival and proliferation of cancer cells. Disruption of PI3K δ activity can impede inflammatory and immune responses that support tumor growth.[4]
- **Induce Apoptosis:** A novel 4-(benzo[13][19]dioxol-5-ylmethyl) piperazine amide derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells.[18] This was confirmed through Annexin V-FITC/PI staining and comet assays.[18]
- **Arrest the Cell Cycle:** The same derivative was also found to block cell cycle progression at the G0/G1 stage, preventing cancer cells from entering the DNA synthesis (S) phase.[18]
- **Inhibit Angiogenesis:** The piperazine moiety is reported to be associated with the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3]



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Fig. 3: General Workflow for Anticancer Drug Discovery

Quantitative Data: Anticancer Cytotoxicity

The table below presents the half-maximal inhibitory concentrations (IC50) for several aminophenyl piperazine derivatives against various human cancer cell lines.

Derivative Type / Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
4-acyl-2-substituted piperazine ureas	MCF7	Breast Cancer	0.31 - 120.52	[15]
4-acyl-2-substituted piperazine ureas	T47D	Breast Cancer	0.31 - 120.52	[15]
Hybrid quinoline-isatin derivatives	MDA-MB-468	Breast Cancer	10.34 - 66.78	[15]
Hybrid quinoline-isatin derivatives	MCF7	Breast Cancer	10.34 - 66.78	[15]
Compound 3 (piperazine amide)	MDA-MB-231	Breast Cancer	11.3	[18]
Compound 27	HeLa	Cervical Cancer	12.0	[16]
Compound 29	HCT-116	Colon Cancer	3.0	[16]
Compound 29	Colo-205	Colon Cancer	1.0	[16]
Compound 56	MCF7	Breast Cancer	39.0	[16]
Compound 56	A431	Skin Cancer	55.9	[16]
PD-1	HepG2	Liver Cancer	>100 μg/mL	[20]
PD-2	HepG2	Liver Cancer	~25 μg/mL (estimated from 90.45% inhibition at 100 μg/mL)	[20]

Experimental Protocols

The pharmacological evaluation of aminophenyl piperazine derivatives relies on a suite of standardized in vitro and in vivo assays. The methodologies for several key experiments are detailed below.

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity (K_i) of a test compound for a specific receptor, such as the dopamine or serotonin transporters.

- Objective: To quantify the affinity of a compound for a target receptor.
- Materials:
 - Cell membranes expressing the target receptor (e.g., from HEK293 cells).
 - Radioligand specific for the target (e.g., [^3H]spiperone for D2 receptors).
 - Test compound solutions at various concentrations.
 - Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Scintillation fluid and vials.
 - Glass fiber filters.
 - Filtration manifold and scintillation counter.
- Procedure:
 - Prepare assay tubes containing buffer, cell membranes, and the radioligand at a fixed concentration.
 - Add the test compound across a range of concentrations (e.g., 10^{-11} M to 10^{-5} M) to different tubes. Include tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

- Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

- Objective: To measure the reduction in cell viability caused by a test compound.
- Materials:
 - Human cancer cell lines (e.g., MCF7, HeLa).
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - 96-well plates.
 - Test compound solutions.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or acidified isopropanol).
- Microplate reader.
- Procedure:
 - Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 - Remove the medium and add fresh medium containing the test compound at various concentrations. Include untreated control wells.
 - Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
 - Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
 - Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vivo Antipsychotic Evaluation (Apomorphine-Induced Climbing in Mice)

This behavioral model is used to screen compounds for potential antipsychotic activity by assessing their ability to antagonize the effects of a dopamine agonist.

- Objective: To evaluate the D2 receptor antagonist properties of a compound in vivo.

- Materials:
 - Male ICR mice.
 - Test compound.
 - Apomorphine hydrochloride (dopamine agonist).
 - Vehicle solution (for control and compound delivery).
 - Climbing cages (wire mesh cylinders).
- Procedure:
 - Acclimatize mice to the laboratory environment.
 - Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal injection) at various doses.
 - After a set pretreatment time (e.g., 30 minutes), administer apomorphine (e.g., 1.5 mg/kg, subcutaneously) to induce climbing behavior.
 - Immediately place each mouse individually into a climbing cage.
 - Observe the mice for a period of 30 minutes. Every 5 minutes, score the climbing behavior (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).
 - Calculate the total climbing score for each mouse.
 - Compare the scores of the compound-treated groups to the vehicle-treated group to determine if the compound significantly reduces apomorphine-induced climbing.
 - A significant reduction in climbing behavior suggests potential antipsychotic activity mediated by dopamine receptor antagonism.[9]

Conclusion and Future Perspectives

Aminophenyl piperazine derivatives represent a remarkably versatile and pharmacologically relevant class of compounds. Their structural simplicity, synthetic tractability, and ability to interact with a wide range of high-value therapeutic targets ensure their continued importance in drug discovery.[1][21] The extensive research in CNS disorders and oncology has yielded numerous potent molecules, with some advancing into clinical development.

Future research should focus on optimizing subtype selectivity, particularly for dopamine and serotonin receptors, to develop therapies with improved efficacy and more favorable side-effect profiles.[22] In oncology, the exploration of multi-target derivatives that can simultaneously inhibit kinase signaling and induce apoptosis holds significant promise. Furthermore, leveraging the aminophenyl piperazine core to design novel PROTAC (Proteolysis Targeting Chimera) degraders could open new avenues for therapeutic intervention. The strategic modification of this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines for a host of challenging diseases.

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